Enhanced Lipophilicity (XLogP3) Differentiates from Unsubstituted and 6-Methyl Analogs
Benzyl-(6-methyl-benzothiazol-2-yl)-amine exhibits a significantly higher computed lipophilicity (XLogP3 of 4.6) compared to the unsubstituted 2-aminobenzothiazole (XLogP3 of 1.9) and the 6-methyl analog lacking the N-benzyl group (XLogP3 of 2.4). This 2.2-2.7 unit increase in logP represents a >100-fold theoretical increase in octanol-water partition coefficient, indicating substantially greater membrane permeability potential [1][2][3].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | 2-Aminobenzothiazole (1.9); 2-Amino-6-methylbenzothiazole (2.4) |
| Quantified Difference | Δ = +2.7 vs. 2-aminobenzothiazole; Δ = +2.2 vs. 6-methyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14/2025.09.15) |
Why This Matters
Lipophilicity is a critical determinant of a compound's ability to cross biological membranes, influencing its potential as a cell-permeable tool compound or a CNS-penetrant drug lead.
- [1] PubChem. (2025). Benzyl-(6-methyl-benzothiazol-2-yl)-amine. PubChem Compound Summary for CID 2363758. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Benzo(d)thiazol-2-amine. PubChem Compound Summary for CID 8706. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). 2-Amino-6-methylbenzothiazole. PubChem Compound Summary for CID 17335. National Center for Biotechnology Information. View Source
